N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
This compound belongs to a class of pyrrolo-triazol-dione derivatives functionalized with acetamide substituents. Its structure features a central pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core, substituted at the 5-position with a 4-methoxyphenyl group and at the 1-position with a 2-acetamide moiety bearing a 3,5-dimethylphenyl group.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-12-8-13(2)10-14(9-12)22-17(27)11-25-19-18(23-24-25)20(28)26(21(19)29)15-4-6-16(30-3)7-5-15/h4-10,18-19H,11H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFSITVQLFRLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a strong acid or base as a catalyst.
Introduction of the 4-methoxyphenyl group: This step may involve a substitution reaction where the 4-methoxyphenyl group is introduced using a suitable reagent.
Attachment of the 3,5-dimethylphenyl group: This step involves the coupling of the 3,5-dimethylphenyl group to the pyrrolo[3,4-d][1,2,3]triazole core through a suitable reaction, such as a Suzuki coupling or a similar cross-coupling reaction.
Final acylation step: The final step involves the acylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of specialized catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound may have potential therapeutic applications, such as serving as a lead compound for the development of new drugs.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table highlights key structural differences and inferred properties between the target compound and its closest analogs:
Key Research Findings and Implications
Electronic Effects of Substituents
Conversely, halogen substituents in Analog 1 increase molecular polarity but may reduce metabolic stability due to susceptibility to enzymatic dehalogenation.
Steric and Binding Considerations
The 3,5-dimethylphenyl acetamide group in the target compound introduces steric bulk at the meta positions, which could hinder interactions with flat binding pockets (e.g., enzyme active sites) compared to Analog 1’s 2,3-dimethylphenyl group.
Biological Activity
N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound notable for its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of approximately 407.42 g/mol. The compound integrates a pyrrolo[3,4-d][1,2,3]triazole core linked to an acetamide moiety and various aromatic substituents. This structural complexity may confer distinctive pharmacological properties.
Structural Characteristics
The compound features:
- Pyrrolo[3,4-d][1,2,3]triazole core : Known for its diverse biological activities.
- Acetamide group : Often associated with enhanced solubility and bioavailability.
- Aromatic substituents : Contribute to the compound's interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. Preliminary studies suggest that the compound may modulate the activity of key proteins involved in metabolic pathways.
In Vitro Studies
Recent investigations have demonstrated that this compound exhibits significant activity in various biological assays. For example:
- Anticancer Activity : In vitro testing has shown that it can inhibit the proliferation of certain cancer cell lines.
- Antiviral Properties : Similar compounds within the same structural class have been reported to exhibit antiviral activity against HIV and other viruses.
Comparative Analysis
Case Study 1: Anticancer Potential
A study highlighted the potential of compounds similar to N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo...] in targeting cancer cells. The results indicated that these compounds could induce apoptosis in tumor cells through the modulation of specific signaling pathways.
Case Study 2: Antiviral Activity
Research focusing on the antiviral properties of structurally related compounds revealed promising results against HIV-1. The most active derivatives showed IC50 values in the low micromolar range against viral replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
